6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide
Description
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide is a chemical compound with the molecular formula C9H9ClF3N3O . It has an average mass of 267.635 Da and a mono-isotopic mass of 267.038635 Da . This compound is used in scientific research due to its unique properties, making it a valuable tool for various applications, including drug development and understanding biological processes.
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom . For a detailed structural analysis, it’s recommended to use software tools that can visualize the 3D structure of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and physical state . Detailed information about its melting point, boiling point, density, and other properties may be available from chemical suppliers or databases .Properties
IUPAC Name |
6-chloro-2-(dimethylamino)-4-(trifluoromethyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c1-16(2)8-6(7(14)17)4(9(11,12)13)3-5(10)15-8/h3H,1-2H3,(H2,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWPLPRPNJHALT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=N1)Cl)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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